molecular formula C13H9IN2O3 B7537500 N-(3-iodophenyl)-3-nitrobenzamide

N-(3-iodophenyl)-3-nitrobenzamide

Cat. No.: B7537500
M. Wt: 368.13 g/mol
InChI Key: WADBTXXTJOKNHW-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3-nitrobenzamide: is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 3-iodophenyl) with an aryl boronic acid (such as 3-nitrobenzamide) in the presence of a palladium catalyst . The reaction conditions often include a base (such as potassium carbonate) and a solvent (such as dimethylformamide) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates or amines.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

    Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.

    Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.

Major Products:

    Substitution: Products where the iodine atom is replaced by another functional group.

    Reduction: Products where the nitro group is converted to an amine group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with specific proteins or nucleic acids .

Comparison with Similar Compounds

Uniqueness: N-(3-iodophenyl)-3-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group on the benzamide structure. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

N-(3-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADBTXXTJOKNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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